molecular formula C8H7ClFNO2 B8474020 3-Amino-2-chloro-5-fluoro-4-methylbenzoic acid CAS No. 103877-83-4

3-Amino-2-chloro-5-fluoro-4-methylbenzoic acid

Cat. No. B8474020
Key on ui cas rn: 103877-83-4
M. Wt: 203.60 g/mol
InChI Key: WMZGCZNSZVNLMT-UHFFFAOYSA-N
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Patent
US04762844

Procedure details

18.5 g of 2-chloro-5-fluoro-4-methyl-3-nitro-benzoic acid and 51.5 g of Na2S2O4 are boiled in a mixture of 160 ml of glycol monomethyl ether and 160 g of water for 3 hours. 230 ml of 1/2-concentrated HCl are added to the still warm solution. The mixture is boiled up once more, cooled and poured into 560 ml of water. The solid which has precipitated is isolated and dried. Yield: 12.4 g, melting point: 182°-84°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-])=O)=[C:9]([CH3:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl>COCCO.O>[NH2:11][C:10]1[C:2]([Cl:1])=[C:3]([CH:7]=[C:8]([F:15])[C:9]=1[CH3:14])[C:4]([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])C)F
Name
Quantity
51.5 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
COCCO
Name
Quantity
160 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
560 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid which has precipitated
CUSTOM
Type
CUSTOM
Details
is isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C(=O)O)C=C(C1C)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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